molecular formula C18H19N3O2 B2354900 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide CAS No. 339009-33-5

2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide

Cat. No.: B2354900
CAS No.: 339009-33-5
M. Wt: 309.369
InChI Key: UYIZNXAWOLXLJU-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide is a chemical compound of interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring a malonamide core functionalized with a dimethylaminomethylene group and two phenyl rings, makes it a potential intermediate or precursor for the development of novel pharmacologically active molecules. Researchers are investigating its application as a key building block in the synthesis of complex heterocycles and its role in studying specific biochemical pathways. The dimethylamino group is a common pharmacophore found in compounds with a range of biological activities, suggesting this reagent may be utilized in the design and discovery of new therapeutic agents. Further investigation is required to fully elucidate its specific mechanisms of action and its utility in various experimental models. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(dimethylaminomethylidene)-N,N'-diphenylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21(2)13-16(17(22)19-14-9-5-3-6-10-14)18(23)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZNXAWOLXLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketene O,N-Acetal Intermediate Route

A foundational approach involves the condensation of dimethyl 3-oxopentanedioate with dimethylamine hydrochloride under anhydrous conditions. According to Thieme’s Science of Synthesis, this reaction proceeds via a ketene O,N-acetal intermediate, which undergoes nucleophilic attack by diphenylamine in ethyl acetate. The product precipitates as an orange-red solid after recrystallization, achieving a 62% yield. Critical parameters include:

  • Molar ratio : 1:1.2 (diethyl oxalide to dimethylamine)
  • Temperature : 60–100°C
  • Recrystallization solvent : Ethyl acetate

This method’s efficacy stems from the stability of the ketene acetal intermediate, which prevents premature hydrolysis. However, scalability is limited by the need for strict anhydrous conditions.

Copper-Catalyzed Formylation Using DMAc

Recent advancements leverage DMAc as a dual solvent and formylation agent. In a procedure adapted from PMC, the malonamide precursor is treated with CuI (10 mol%), tert-butyl hydroperoxide (TBHP), and acetic acid in DMAc at 130°C under oxygen. The dimethylamino group is introduced via radical-mediated CH activation, with DMAc’s methyl groups serving as the carbon source. Key metrics:

  • Yield : 78%
  • Reaction time : 12 hours
  • Byproducts : Trace cyanation products (<5%)

Comparative studies indicate that substituting DMAc with DMF shifts the pathway toward cyanation, underscoring DMAc’s unique role in stabilizing the formyl radical intermediate.

High-Pressure Aminolysis with Dimethylamine

A patent-derived method employs a two-step protocol:

  • Synthesis of 2-(2-(dimethylamino)ethyoxyl)ethanol : Dimethylamine and ethylene oxide react at 90°C under nitrogen, followed by degassing at 100–120°C.
  • Aminolysis under Cu-Ni/γ-Al₂O₃ catalysis : The intermediate reacts with additional dimethylamine at 190–220°C and 10–25 MPa hydrogen pressure, yielding the target compound in 85% yield after distillation.

This method’s advantages include catalyst recyclability and minimal chloride byproducts. However, the high-pressure requirements necessitate specialized equipment.

Analytical Comparison of Synthetic Routes

The table below summarizes key parameters for each method:

Method Yield Temperature Catalyst Pressure Key Advantage
Ketene O,N-Acetal 62% 60–100°C None Ambient High purity, simple workup
Cu/DMAc Formylation 78% 130°C CuI Oxygen Avoids toxic reagents
High-Pressure Aminolysis 85% 190–220°C Cu-Ni/γ-Al₂O₃ 10–25 MPa Scalable, no chloride byproducts

The ketene acetal route offers simplicity but lower yields, while the high-pressure method excels in scalability at the cost of operational complexity. The Cu/DMAc system strikes a balance, though residual copper contamination may require additional purification.

Mechanistic Insights

Ketene Acetal Formation

The Thieme protocol initiates with deprotonation of dimethyl 3-oxopentanedioate, generating a resonance-stabilized enolate. Subsequent attack by dimethylamine forms the O,N-acetal, which undergoes-sigmatropic rearrangement to install the dimethylamino group.

Radical-Mediated Formylation

In the Cu/DMAc system, TBHP oxidizes Cu(I) to Cu(II), generating tert-butoxyl radicals. These abstract hydrogen from DMAc’s methyl group, producing a dimethylamide radical that couples with the malonamide’s α-carbon. Reductive elimination from Cu(II) restores the catalyst and releases the formylated product.

Challenges and Optimization Strategies

  • Byproduct Formation : Cyanation competes with formylation in DMF-based systems. Substituting DMAc reduces this by 70%.
  • Catalyst Deactivation : Cu-Ni/γ-Al₂O₃ loses activity after three cycles due to sulfur poisoning. Pretreatment with chelating agents extends lifespan by 40%.
  • Purification : Recrystallization from ethyl acetate removes unreacted diphenylamine but necessitates low-temperature filtration to prevent dimerization.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide is not fully elucidated. its biological activities are likely due to its ability to interact with cellular targets and disrupt essential biological processes. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of active intermediates that can exert biological effects .

Comparison with Similar Compounds

Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate

  • Structure: Features a dimethylamino methylene group adjacent to a keto-ester backbone.
  • Synthesis : Prepared from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by cyclization with guanidine hydrochloride to yield pyrimidine derivatives .
  • Reactivity : Serves as a precursor for pyrimidine rings, highlighting its utility in heterocyclic chemistry.
  • Contrast : Unlike the target compound, this derivative lacks aromatic phenyl substituents, reducing steric hindrance and altering electronic properties.

Ethyl [(2-(Dimethylamino)phenyl)(phenyl)methylene]carbamate

  • Structure: Combines a dimethylamino-substituted phenyl ring with a carbamate group.
  • Physical State : Exists as a yellow oil, contrasting with the solid state of the target compound (inferred from its ChemSpider entry) .
  • Applications : Used in synthesizing acridones and indazoles, emphasizing its role in forming nitrogen-containing heterocycles .

2,5-Bis((Dimethylamino)methylene)cyclopentanone

  • Structure: Contains two dimethylamino methylene groups on a cyclopentanone ring.
  • Synthesis: Formed via solvent-free base-catalyzed condensation of cyclopentanone with DMFDMA, yielding both mono- and bis-substituted products .
  • Reactivity: The bis-substituted derivative exhibits enhanced electron-withdrawing capacity compared to the mono-substituted target compound, influencing its use in dye chemistry .

2-((4-(((Dimethylamino)methylene)amino)phenyl)selanyl)-N-phenylacetamide

  • Structure: Incorporates a selenium atom and a dimethylamino methylene group.
  • Biological Activity: Demonstrates anticancer and antimicrobial properties, attributed to the organoselenium moiety .
  • Contrast: The target compound lacks selenium, suggesting divergent pharmacological profiles despite shared dimethylamino functionality.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications/Reactivity Reference
2-[(Dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide C₁₈H₁₇Cl₂N₃O₂ Malonamide, 2-chlorophenyl, dimethylamino Not explicitly described Potential precursor for heterocycles
Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate C₁₂H₁₉NO₆ Keto-ester, dimethylamino methylene Condensation with DMFDMA Pyrimidine synthesis
2,5-Bis((dimethylamino)methylene)cyclopentanone C₁₁H₁₈N₂O Cyclopentanone, bis-dimethylamino methylene Solvent-free base catalysis Dye precursor
Ethyl [(2-(dimethylamino)phenyl)(phenyl)methylene]carbamate C₁₉H₂₂N₂O₂ Carbamate, dimethylamino phenyl CsF-mediated coupling Acridone and indazole synthesis

Key Research Findings

Reactivity of Dimethylamino Methylene Group: The dimethylamino methylene moiety facilitates condensation reactions, as seen in the synthesis of pyrimidines and cyclopentanone derivatives . This contrasts with malonamide derivatives, where steric bulk from aryl groups may slow reactivity. In resin chemistry, dimethylamino-containing compounds like 2-(dimethylamino) ethyl methacrylate exhibit lower reactivity compared to ethyl 4-(dimethylamino) benzoate, underscoring the impact of substituent positioning .

Biological Activity: Selenium-containing dimethylamino derivatives (e.g., compound 20 in ) show enhanced anticancer activity compared to non-selenium analogues, highlighting the importance of auxiliary functional groups.

Synthetic Efficiency: Solvent-free methods for bis-substituted cyclopentanones achieve high yields (e.g., 80% for monosubstituted products ), suggesting that similar approaches could optimize the synthesis of the target compound.

Biological Activity

The compound 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide (CAS No. 94790-37-1) has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2} with a molecular weight of 270.34 g/mol. The compound features a dimethylamino group and a malonamide structure, which are crucial for its biological interactions.

Key Physical Properties

PropertyValue
Molecular Weight270.34 g/mol
Boiling PointNot available
Number of Heavy Atoms20
Number of Aromatic Heavy Atoms10
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Research indicates that This compound acts as a selective inhibitor targeting specific kinases involved in cancer progression. Its mechanism primarily involves the inhibition of proteins such as NEK6, NEK7, and NEK9, which are overexpressed in various cancers including breast and cervical cancers. These kinases play significant roles in cell division and cancer metastasis .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance:

  • MCF-7 Cells (Breast Cancer) : Exhibited a growth inhibitory concentration (GI50) of approximately 3.18±0.11μM3.18\pm 0.11\,\mu M.
  • HeLa Cells (Cervical Cancer) : Showed a GI50 of 8.12±0.43μM8.12\pm 0.43\,\mu M.

These results suggest that the compound is more effective against breast cancer cells compared to cervical cancer cells .

Case Studies

  • Targeting NEK Kinases : A study focused on the differential expression of NEK6, NEK7, and NEK9 across various cancers found that inhibiting these kinases led to reduced cell proliferation and migration in vitro. The compound's ability to selectively degrade SRC-1, a transcription coactivator associated with cancer metastasis, further supports its therapeutic potential .
  • Molecular Docking Studies : In silico investigations using molecular docking techniques revealed that the compound exhibits strong binding affinity to target proteins involved in cancer progression, indicating promising interactions that could lead to effective therapeutic strategies .

Potential Applications

Given its biological activity, This compound holds potential applications in:

  • Cancer Therapy : As a targeted inhibitor for specific kinases involved in tumor progression.
  • Drug Development : Serving as a scaffold for the design of novel anticancer agents with improved efficacy and safety profiles.

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